molecular formula C13H13BrO B8649813 2-(1-Bromoethyl)-6-methoxynaphthalene

2-(1-Bromoethyl)-6-methoxynaphthalene

Cat. No. B8649813
M. Wt: 265.14 g/mol
InChI Key: XEEITBAXIABDJT-UHFFFAOYSA-N
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Patent
US05235115

Procedure details

A mixture of 1.0 gram of 2-methoxy-6-ethylnaphthalene and 1.05 grams of N-bromosuccinimide in 10.0 ml. of carbon tetrachloride was refluxed for 1 hour. During this time, the solids migrated from the bottom of the reaction flask to the top. The mixture was cooled to room temperature and the solids were separated from the liquid by filtration on a small suction filter funnel. The carbon tetrachloride solvent was removed using a rotary vacuum evaporator. The yield was 1.55 grams of a pale oil that solidified at room temperature. Based on 1H nuclear magnetic resonance data, the product had a structure consistent with that of 2-methoxy-6- (1-bromoethyl) naphthalene.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([CH2:13][CH3:14])[CH:9]=2)[CH:4]=1.[Br:15]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([CH:13]([Br:15])[CH3:14])[CH:9]=2)[CH:4]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC2=CC=C(C=C2C=C1)CC
Name
Quantity
1.05 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solids were separated from the liquid by filtration on a small suction
FILTRATION
Type
FILTRATION
Details
filter funnel
CUSTOM
Type
CUSTOM
Details
The carbon tetrachloride solvent was removed
CUSTOM
Type
CUSTOM
Details
a rotary vacuum evaporator
CUSTOM
Type
CUSTOM
Details
solidified at room temperature

Outcomes

Product
Name
Type
Smiles
COC1=CC2=CC=C(C=C2C=C1)C(C)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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